molecular formula C20H23F2NO5 B11987233 Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate CAS No. 303104-62-3

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate

Cat. No.: B11987233
CAS No.: 303104-62-3
M. Wt: 395.4 g/mol
InChI Key: PJNQHSBGMPVOBI-UHFFFAOYSA-N
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Description

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is a chemical compound with the molecular formula C18H19F2NO5. It is known for its unique structure, which includes a difluoromethoxy group and a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with 2,6-dimethylpyridine-3,5-dicarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate exerts its effects involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
  • Dimethyl 4-(3-hydroxy-4,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Uniqueness

Diethyl 4-(3-(difluoromethoxy)PH)-2,6-dimethyl-1,4-2H-3,5-pyridinedicarboxylate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various research applications.

Properties

CAS No.

303104-62-3

Molecular Formula

C20H23F2NO5

Molecular Weight

395.4 g/mol

IUPAC Name

diethyl 4-[3-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H23F2NO5/c1-5-26-18(24)15-11(3)23-12(4)16(19(25)27-6-2)17(15)13-8-7-9-14(10-13)28-20(21)22/h7-10,17,20,23H,5-6H2,1-4H3

InChI Key

PJNQHSBGMPVOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)OC(F)F)C(=O)OCC)C)C

Origin of Product

United States

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